

Application Notes: Tripeptide-3 for Hair Follicle Stimulation

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Note on Nomenclature: The term "**Tripeptide-3**" can be general. These application notes focus on the well-researched and functionally relevant tripeptide, Copper Tripeptide-1 (GHK-Cu), as a representative molecule for studying hair follicle stimulation. GHK-Cu is a naturally occurring tripeptide (glycyl-L-histidyl-L-lysine) with a high affinity for copper ions, known for its roles in tissue regeneration, anti-inflammation, and wound healing.[1][2][3] Its concentration in the human body declines with age, which correlates with reduced regenerative capacity.[3][4]

Background

The hair follicle is a complex mini-organ that undergoes cyclical phases of growth (anagen), regression (catagen), and rest (telogen).[5] The dermal papilla (DP), a cluster of specialized fibroblasts at the base of the follicle, orchestrates this cycle.[5][6] Copper Tripeptide-1 (GHK-Cu) has emerged as a potent modulator of hair follicle activity, addressing multiple factors implicated in hair thinning and loss.[4][7] It acts as a signaling molecule that communicates with cells to promote repair and regeneration.[7]

Mechanism of Action

GHK-Cu stimulates hair growth through a multi-faceted approach rather than a single pathway, making it a robust agent for study.[4]

• Stimulation of Dermal Papilla Cells (DPCs): GHK-Cu directly stimulates the proliferation of DPCs, which are critical for initiating the anagen phase and maintaining follicle size.[6][8]

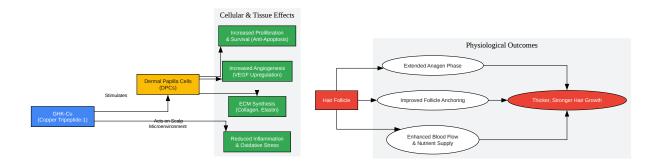


Studies have shown that GHK-Cu can increase the proliferation of DPCs by up to 70% compared to controls.[9]

- Prolongation of Anagen Phase: By promoting DPC activity and survival, GHK-Cu helps extend the anagen (growth) phase of the hair cycle, allowing hair to grow longer and thicker before shedding.[3][7]
- Increased Follicle Size: GHK-Cu has been shown to increase the size of hair follicles, resulting in thicker hair shafts and improved hair volume.[1]
- Enhanced Angiogenesis: The peptide promotes the formation of new blood vessels (angiogenesis) around the hair follicle.[7][10] This improves blood circulation, ensuring a better supply of oxygen and essential nutrients required for robust hair growth.[3][10] This is partly achieved by stimulating the production of Vascular Endothelial Growth Factor (VEGF). [3][6]
- Extracellular Matrix (ECM) Remodeling: GHK-Cu stimulates the synthesis of essential ECM proteins like collagen and elastin.[1][2][4] A stronger ECM provides structural support to the hair follicle, improving its anchoring in the scalp and reducing shedding.[3]
- Anti-inflammatory and Antioxidant Effects: Chronic micro-inflammation and oxidative stress
 at the scalp can damage follicles and accelerate hair loss.[10] GHK-Cu exhibits potent antiinflammatory properties by reducing pro-inflammatory cytokines and provides antioxidant
 protection by neutralizing free radicals.[4][10][11]

Signaling and Mechanistic Pathways

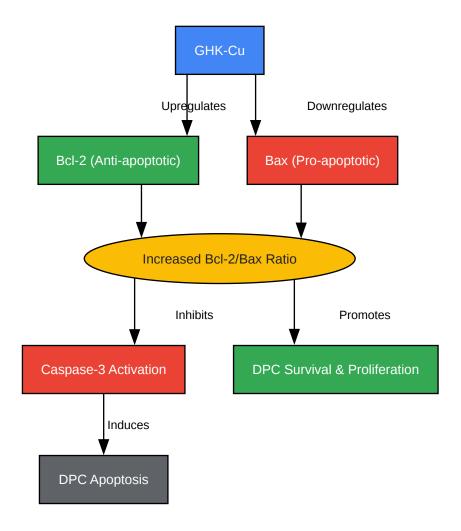




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Caption: GHK-Cu stimulates DPCs to promote pro-growth cellular activities.





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Caption: GHK-Cu promotes DPC survival by inhibiting the apoptotic cascade.

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro and ex vivo studies on tripeptides for hair follicle stimulation.

Table 1: In Vitro Efficacy of Tripeptides on Dermal Papilla Cells



Peptide (Concentration	Cell Type	Effect	Result	Citation
AHK-Cu (10 ⁻¹² - 10 ⁻⁹ M)	Human DPCs	Proliferation	Stimulated cell proliferation	[6][8]
AHK-Cu (10 ⁻⁹ M)	Human DPCs	Apoptosis	Increased Bcl- 2/Bax ratio, reduced cleaved caspase-3	[6][8]
GHK-Cu	Human DPCs	Proliferation	Up to 70% increase compared to control	[9]
GHK-Cu	Follicle Cells	Oxidative Stress	50% reduction in oxidative damage	[9]

| Biotinoyl Tripeptide-1 (in BRS serum, 0.625%) | Human DPCs | Proliferation | 148.24% cell growth after 72h |[12] |

Table 2: Ex Vivo Efficacy of Tripeptides on Human Hair Follicles

Peptide (Concentration)	Model	Effect	Result	Citation
AHK-Cu (10 ⁻¹² - 10 ⁻⁹ M)	Human Hair Follicle Organ Culture	Elongation	Stimulated hair shaft elongation	[6][8]
Peptide Mix (0.05% GHK-Cu)	Human Hair Follicle Organ Culture	Elongation	Statistically significant increase in hair shaft length at 96h	[13]



| Peptide Mix (0.05% GHK-Cu) | Human Hair Follicle Organ Culture | Cell Cycle | Promoted anagen phase maintenance |[13] |

Experimental Protocols

Protocol 1: In Vitro Analysis of GHK-Cu on Human Dermal Papilla Cell (HHDPC) Proliferation

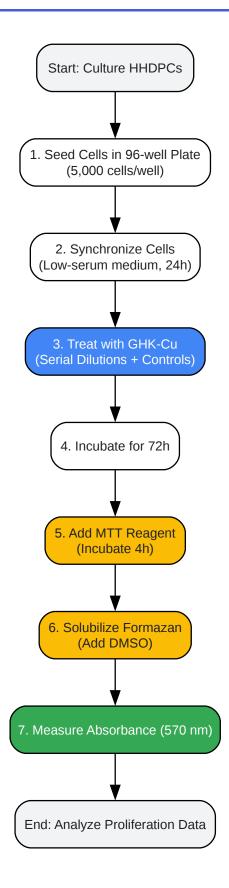
This protocol details a method to assess the mitogenic effect of GHK-Cu on cultured HHDPCs.

- 1. Objective: To quantify the effect of GHK-Cu on the proliferation rate of HHDPCs.
- 2. Materials:
- Human Hair Dermal Papilla Cells (HHDPCs)
- Dermal Cell Basal Medium supplemented with growth factors
- Fetal Bovine Serum (FBS)
- GHK-Cu peptide stock solution (e.g., 1 mM in sterile water)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- DMSO (Dimethyl sulfoxide)
- Phosphate-Buffered Saline (PBS)
- Incubator (37°C, 5% CO₂)
- Microplate reader
- 3. Methodology:
- Cell Seeding: Culture HHDPCs in basal medium. Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.



- Starvation: Replace the medium with a low-serum (e.g., 0.5% FBS) medium for 12-24 hours to synchronize the cell cycle.
- Treatment: Prepare serial dilutions of GHK-Cu in low-serum medium to achieve final concentrations ranging from 1 pM to 10 nM. Remove the starvation medium and add 100 μL of the respective GHK-Cu dilutions to the wells. Include a vehicle control (medium only) and a positive control (e.g., 10% FBS).
- Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
- MTT Assay:
 - Add 10 μL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate for 4 hours, allowing viable cells to convert MTT into formazan crystals.
 - $\circ\,$ Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the crystals.
 - Shake the plate for 10 minutes.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.





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Caption: Workflow for assessing HHDPC proliferation in response to GHK-Cu.



Protocol 2: Ex Vivo Analysis of GHK-Cu on Human Hair Follicle Elongation

This protocol describes the organ culture of human hair follicles to measure the direct effect of GHK-Cu on hair shaft growth.[6][8][13]

- 1. Objective: To measure the change in hair shaft length of isolated human hair follicles when treated with GHK-Cu.
- 2. Materials:
- Human scalp skin samples (e.g., from facelift surgery)
- William's E Medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics
- GHK-Cu peptide stock solution
- 24-well culture plates
- Stereomicroscope
- Sterile micro-dissection tools
- · Digital camera and imaging software
- 3. Methodology:
- Follicle Isolation: Under a stereomicroscope, carefully dissect anagen VI hair follicles from the subcutaneous fat of the scalp tissue. Ensure the dermal papilla remains intact.
- Culturing: Place one isolated follicle per well into a 24-well plate containing 1 mL of supplemented William's E Medium.
- Baseline Measurement: Immediately after plating, capture a digital image of each follicle.
 Using imaging software, measure the initial length of the hair shaft from the base of the hair bulb. This is Day 0.

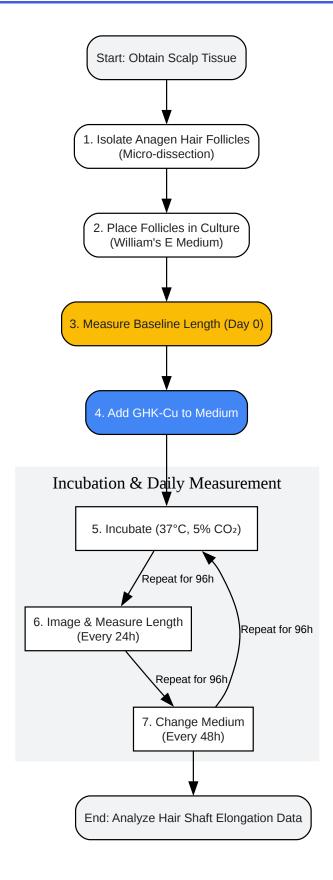
Methodological & Application





- Treatment: Add GHK-Cu to the culture medium at desired final concentrations (e.g., 10⁻¹² M to 10⁻⁹ M).[6][8] Include a vehicle control group.
- Incubation and Measurement:
 - Incubate the plates at 37°C, 5% CO₂.
 - Change the medium every 48 hours.
 - Capture images and measure hair shaft length every 24 hours for a total of 96 hours or more.[13]
- Data Analysis: For each follicle, calculate the change in length from Day 0. Compare the average elongation in the GHK-Cu treated groups to the control group using appropriate statistical tests (e.g., t-test or ANOVA).





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Caption: Workflow for ex vivo human hair follicle organ culture and analysis.



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